N-methylcyclopent-3-enamine
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Overview
Description
N-methylcyclopent-3-en-1-amine is an organic compound with the molecular formula C6H11N It is a cyclic amine where a methyl group is attached to the nitrogen atom of a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylcyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopent-3-en-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
On an industrial scale, the production of N-methylcyclopent-3-en-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methylcyclopent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylcyclopent-3-en-1-imine using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to N-methylcyclopent-3-en-1-amine hydrochloride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylcyclopent-3-en-1-imine.
Reduction: N-methylcyclopent-3-en-1-amine hydrochloride.
Substitution: Various substituted cyclopentene derivatives depending on the substituent used.
Scientific Research Applications
N-methylcyclopent-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Mechanism of Action
The mechanism by which N-methylcyclopent-3-en-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-amine: Lacks the methyl group on the nitrogen atom.
N-methylcyclohex-3-en-1-amine: Similar structure but with a six-membered ring.
N-methylcyclopentane-1-amine: Saturated version of N-methylcyclopent-3-en-1-amine.
Uniqueness
N-methylcyclopent-3-en-1-amine is unique due to the presence of both a cyclic structure and a methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
VFSJDHDSAIQLMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC=CC1 |
Origin of Product |
United States |
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